molecular formula C5H6ClNO3 B11956335 2-[(Chloroacetyl)amino]acrylic acid CAS No. 7560-99-8

2-[(Chloroacetyl)amino]acrylic acid

Cat. No.: B11956335
CAS No.: 7560-99-8
M. Wt: 163.56 g/mol
InChI Key: ZAHJFTPWHKRABI-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]acrylic acid is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloroacetyl)amino]acrylic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

[ \text{R-NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{R-NHCOCH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloroacetyl)amino]acrylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Condensation Reactions: It can participate in condensation reactions to form amides and esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Condensation Reactions: These reactions often require catalysts such as sulfuric acid or phosphoric acid to proceed efficiently.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, esters, and thioesters.

    Hydrolysis: Formation of carboxylic acids and amines.

    Condensation Reactions: Formation of amides and esters.

Scientific Research Applications

2-[(Chloroacetyl)amino]acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Chloroacetyl)amino]acrylic acid involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways include enzyme active sites and receptor binding sites, where the compound can act as an inhibitor or modulator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Chloroacetyl)amino]acrylic acid is unique due to the presence of both the chloroacetyl and acrylic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in both research and industrial applications.

Properties

CAS No.

7560-99-8

Molecular Formula

C5H6ClNO3

Molecular Weight

163.56 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]prop-2-enoic acid

InChI

InChI=1S/C5H6ClNO3/c1-3(5(9)10)7-4(8)2-6/h1-2H2,(H,7,8)(H,9,10)

InChI Key

ZAHJFTPWHKRABI-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)O)NC(=O)CCl

Origin of Product

United States

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